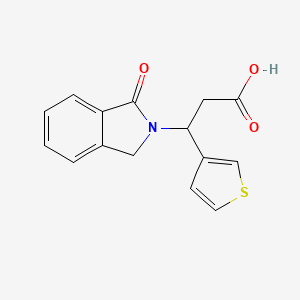

Ethyl 2-(4-benzoylphenoxy)acetate

Übersicht

Beschreibung

Ethyl 2-(4-benzoylphenoxy)acetate is a compound of interest in various chemical research studies. It is a molecule that has been investigated for its potential pharmaceutical applications and its synthesis and transformation into other chemical entities. The compound has been characterized using various spectroscopic techniques and computational methods to understand its molecular structure and properties .

Synthesis Analysis

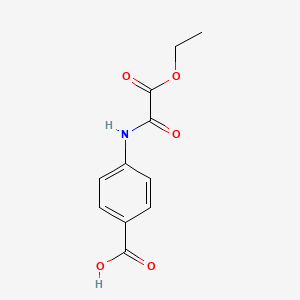

The synthesis of related compounds to Ethyl 2-(4-benzoylphenoxy)acetate has been explored in several studies. For instance, a method for synthesizing hydroxamic acids and ureas from carboxylic acids using a related reagent, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, has been demonstrated. This method is noted for its good yields, lack of racemization, and environmental friendliness due to the recyclability of byproducts . Another study describes the synthesis of a pyrrole derivative from benzoylacetone, which is a step towards the synthesis of polysubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-benzoylphenoxy)acetate has been investigated using spectral analysis and X-ray diffraction studies. The crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, was established, revealing an orthorhombic space group and specific unit-cell parameters. The dihedral angle between the benzoyl ring and the methyl substituted phenyl ring was found to be significant, and the structure is stabilized by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of Ethyl 2-(4-benzoylphenoxy)acetate and related compounds has been studied in various chemical reactions. For example, the reaction of a benzyloxy acetophenone with ethylmagnesium chloride led to unusual C-benzylation and in situ reduction by β-hydrogen transfer . Another study synthesized a chalcone derivative and characterized it using spectroscopic methods, confirming the presence of functional groups and the ethyl groups in the ester moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-benzoylphenoxy)acetate have been explored through experimental and computational methods. FT-IR, FT-Raman, and DFT computations have been used to investigate the vibrational contributions and electronic structure of the molecule. The HOMO and LUMO analysis indicated the possibility of charge transfer within the molecule, which is relevant to its pharmaceutical activity. Additionally, molecular electrostatic potential and charge analysis provided further insights into the molecule's properties .

Wissenschaftliche Forschungsanwendungen

Vibrational Analysis and Quantum Chemical Studies

- FT-IR and FT-Raman Spectral Investigation : Ethyl 2-(4-benzoylphenoxy)acetate was studied for its vibrational contribution in pharmaceutical activity using FTIR and FT-Raman analysis. Quantum chemical studies were added to support experimental findings, suggesting potential pharmaceutical activity (Amalanathan et al., 2015).

Drug Solubility and Delivery Enhancement

- Biopharmaceutical Evaluation for HIV Treatment : The compound was evaluated for improving drug solubility and delivery, especially in the treatment of HIV. Solid dispersion techniques were used to enhance its bioavailability when administered orally (Demchenko et al., 2020).

Synthesis and Application in Advanced Chemistry

Synthesis in Advanced Oxidation Processes : It plays a role in the degradation of organic compounds in advanced oxidation processes, indicating its potential in environmental applications, such as wastewater treatment (Sun & Pignatello, 1993).

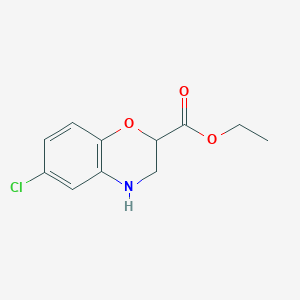

Enzymatic Route in Drug Synthesis : It has been used as an intermediate in the synthesis of drugs like doxazosin mesylate, showing its importance in pharmaceutical manufacturing (Kasture et al., 2005).

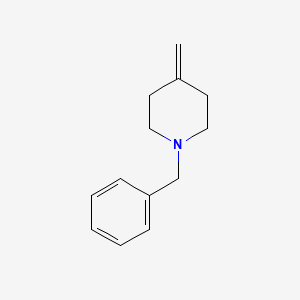

Tandem Reaction Synthesis : A study demonstrated its use in a one-pot, four-component tandem reaction, highlighting its role in the synthesis of complex chemical compounds (Indumathi et al., 2007).

Pharmaceutical and Biomedical Applications

Antitumor and Proapoptotic Effects : Research indicates its analogues have significant anti-tumor and proapoptotic effects, suggesting its potential in cancer treatment (Prabhakar et al., 2006).

Enzymatic Hydrolysis in Anti-Asthma Drug Synthesis : The compound has been applied in enzymatic hydrolysis for the production of an anti-asthma drug, demonstrating its utility in respiratory therapeutics (Bevilaqua et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of Ethyl 2-(4-benzoylphenoxy)acetate is FtsZ , a key functional protein in bacterial cell division . FtsZ is currently considered to be a potential target for the development of novel antibacterial agents .

Mode of Action

This interaction disrupts the normal function of FtsZ, thereby preventing the bacteria from dividing and proliferating .

Biochemical Pathways

Given its target, it likely impacts the pathways related to bacterial cell division . The disruption of these pathways leads to downstream effects that inhibit the growth and proliferation of bacteria .

Result of Action

The result of Ethyl 2-(4-benzoylphenoxy)acetate’s action is the inhibition of bacterial growth and proliferation . By targeting FtsZ and disrupting bacterial cell division, this compound effectively prevents the spread of bacteria .

Eigenschaften

IUPAC Name |

ethyl 2-(4-benzoylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYBUCRCYYSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405571 | |

| Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51848-56-7 | |

| Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

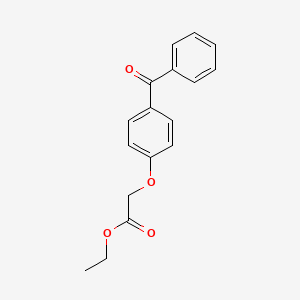

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)